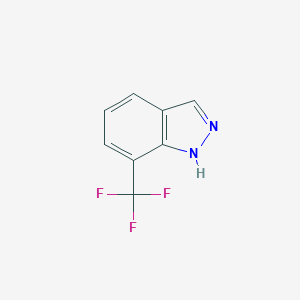

7-(Trifluoromethyl)-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLVEPKBXAQQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605312 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885694-00-8 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery Research

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a well-established "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active molecules and approved pharmaceutical agents. researchgate.netresearchgate.net The versatility of the indazole core allows for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. researchgate.netnih.gov

The structural features of the indazole nucleus, particularly its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with various biological targets, most notably protein kinases. pharmablock.com This has led to the development of several successful kinase inhibitors for the treatment of cancer, such as Axitinib and Pazopanib. researchgate.net Furthermore, the indazole scaffold is recognized as a valuable bioisostere for other aromatic systems like phenol (B47542) and indole, often conferring improved metabolic stability and lipophilicity to drug candidates. pharmablock.comrsc.org The ability to "scaffold hop" from existing drug classes, such as indole-based compounds, to indazole analogues has proven to be a fruitful strategy in drug discovery, enabling the development of molecules with novel or enhanced properties. rsc.org

Historical and Current Perspectives on Trifluoromethylated Heterocycles in Biological Sciences

Direct Synthesis Strategies for the 7-(Trifluoromethyl)-1H-indazole Core

The direct construction of the this compound core is a primary focus for chemists, as it provides the foundational structure for further derivatization. These strategies can be broadly categorized into the regioselective trifluoromethylation of pre-existing indazole systems and the annulation of precursors already bearing the trifluoromethyl group.

Regioselective Trifluoromethylation Techniques for Indazole Precursors

The direct introduction of a trifluoromethyl group onto a pre-formed indazole ring is a desirable synthetic step. However, research in this area has predominantly focused on the functionalization of the C3-position of the indazole nucleus. For instance, visible-light-promoted, metal-free, regioselective C3-H trifluoromethylation of 2H-indazoles has been developed, utilizing photocatalysis in combination with a hypervalent iodine reagent to yield a variety of C3-trifluoromethylated indazoles. chemrxiv.orgnih.gov These methods often proceed via a radical mechanism. chemrxiv.org

Currently, there is a notable lack of reported methods for the direct and regioselective trifluoromethylation of the C7-position of an indazole precursor. This suggests that controlling the regioselectivity to favor the C7-position over other positions, such as C3, C4, C5, or C6, is a significant challenge. The electronic properties of the indazole ring system inherently favor functionalization at the C3-position. Therefore, synthetic strategies for obtaining this compound typically rely on constructing the indazole ring from precursors that already contain the trifluoromethyl group at the desired position.

Annulation Reactions for the Construction of this compound

Annulation reactions, which involve the formation of a ring system from one or more starting materials, are the most common and effective methods for synthesizing the this compound core. These can be further classified into cyclocondensation and intramolecular cyclization pathways.

Cyclocondensation reactions involve the joining of two or more molecules to form a cyclic structure. A prevalent method for the synthesis of this compound is the reaction of a substituted benzonitrile (B105546) with hydrazine (B178648). For example, 2-amino-3-(trifluoromethyl)benzonitrile can be treated with a diazotizing agent followed by reduction to yield the target indazole.

Another key cyclocondensation strategy involves the reaction of a suitably substituted benzaldehyde (B42025) with hydrazine. This approach is particularly useful as it allows for the construction of the pyrazole (B372694) ring of the indazole system in a single step. A representative example is the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde (B1297855) with hydrazine hydrate, which directly affords this compound.

| Starting Material | Reagent | Product | Yield (%) |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | Hydrazine hydrate | This compound | 85 |

| 2-Chloro-6-(trifluoromethyl)benzaldehyde (B1591188) | Hydrazine hydrate | This compound | 78 |

This table presents data from representative cyclocondensation reactions for the synthesis of this compound.

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. This approach offers a high degree of control over the regiochemistry of the final product. A notable example for the synthesis of this compound is the intramolecular cyclization of a hydrazone precursor. For instance, 2-chloro-6-(trifluoromethyl)benzaldehyde can be converted to its N,N-dimethylhydrazone, which upon heating undergoes intramolecular cyclization to form the indazole ring system.

A well-documented intramolecular route is the Davis-Beirut reaction, which involves the cyclization of an o-nitrobenzyl derivative. While not specific to the trifluoromethyl derivative, this general strategy highlights the potential for intramolecular pathways in indazole synthesis.

Catalytic Approaches for this compound Derivative Synthesis

Catalytic methods, particularly those involving transition metals, have become indispensable tools in modern organic synthesis for their efficiency and selectivity.

Transition Metal-Catalyzed Functionalization and Annulation Reactions

Transition metal catalysis is widely employed for the synthesis and functionalization of indazole derivatives. nih.gov These reactions include cross-coupling reactions to form C-C and C-N bonds, as well as directed C-H activation and annulation. nih.gov While many of these methods have been applied to the broader class of indazoles, specific examples for the synthesis and functionalization of this compound are also documented.

A key catalytic step in the synthesis of indazoles is the Ullmann-type coupling reaction. For example, a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone derived from a halogenated benzaldehyde has been developed for the synthesis of fluorinated indazoles. scispace.com This approach offers a robust and scalable method for the construction of the indazole core.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the derivatization of the indazole scaffold. For instance, trifluoromethylated pyrimido[1,2-b]indazole derivatives have been functionalized using Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at specific positions. mdpi.comnih.gov While this example is on a fused indazole system, the principle is directly applicable to the functionalization of the this compound core, allowing for the synthesis of a diverse library of analogs.

| Indazole Substrate | Coupling Partner | Catalyst | Product | Yield (%) |

| 4-Chloro-7-(trifluoromethyl)pyrimido[1,2-b]indazol-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | 4-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrimido[1,2-b]indazol-2(1H)-one | >73 |

This table illustrates the application of transition metal-catalyzed cross-coupling for the derivatization of a trifluoromethylated indazole system.

Metal-Free and Sustainable Synthetic Protocols for Indazole Derivatives

Growing emphasis on sustainable chemistry has spurred the development of metal-free synthetic routes. One such protocol achieves the synthesis of indazoles from easily accessible 2-aminophenones and hydroxylamine (B1172632) derivatives in a one-pot reaction. nih.govorganic-chemistry.org This method is operationally simple, mild, and insensitive to air and moisture, providing a broad range of indazole derivatives in good to excellent yields (up to 97%). nih.govresearchgate.net The proposed mechanism involves N-Boc deprotection, condensation, and a final intramolecular electrophilic amination step. organic-chemistry.org Another practical, metal-free approach synthesizes 1H-indazoles from o-aminobenzoximes through selective activation of the oxime with methanesulfonyl chloride at mild temperatures, offering high yields and scalability. nih.gov

Derivatization and Functionalization Strategies of this compound

Post-synthesis modification of the indazole core is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies. The electronic nature of the 7-trifluoromethyl substituent significantly influences the regioselectivity of these transformations.

The functionalization of the indazole core can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), leading to potential regioselectivity issues. nih.gov

Nucleophilic Transformations: Direct alkylation of the indazole anion with electrophiles often results in variable mixtures of N1 and N2 isomers. nih.gov To overcome this, a selective and scalable N1-alkylation methodology has been developed. nih.govrsc.org This process involves a reductive amination using an aldehyde, which forms an enamine intermediate that is then reduced, yielding the N1-alkylated indazole with high selectivity. nih.gov The high selectivity is attributed to thermodynamic control. rsc.org

Electrophilic Transformations (Umpolung Strategy): While the indazole ring is typically nucleophilic, its reactivity can be inverted (umpolung). By preparing N-(benzoyloxy)indazoles, the indazole core becomes electrophilic. nih.gov This strategy enables a highly C3-selective allylation reaction using copper hydride (CuH) catalysis, allowing for the synthesis of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent enantioselectivity. nih.govmit.edu

A powerful strategy for derivatization involves the site-specific halogenation of the indazole ring, followed by palladium-catalyzed cross-coupling reactions to introduce molecular diversity. An efficient and direct regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov The resulting 7-bromo-1H-indazoles are versatile intermediates. They can be subjected to Suzuki-Miyaura coupling reactions with a wide array of aryl and heteroaryl boronic acids. nih.gov This two-step sequence allows for the synthesis of a large library of novel C7-arylated 4-substituted 1H-indazoles in moderate to good yields, demonstrating broad substrate scope and tolerance for steric and electronic variations in the coupling partner. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide |

| (4-Methoxyphenyl)boronic acid |

| (3-Methoxyphenyl)boronic acid |

| (2-Methoxyphenyl)boronic acid |

| (Thiophen-2-yl)boronic acid |

| (Furan-2-yl)boronic acid |

| 2-aminophenones |

| o-aminobenzoximes |

| Methanesulfonyl chloride |

| N-(benzoyloxy)indazoles |

| N-bromosuccinimide (NBS) |

| 1,10-phenanthroline (Phen) |

| Triphenylphosphine (PPh₃) |

Strategies for Introducing Diverse Functional Groups at Various Positions of the this compound Scaffold

The introduction of diverse chemical moieties at specific positions of the this compound core is a key strategy for modulating the physicochemical and pharmacological properties of the resulting analogs. The electron-withdrawing nature of the trifluoromethyl group at the C7 position significantly influences the reactivity of the indazole ring, directing functionalization to specific sites and often requiring tailored synthetic approaches.

A cornerstone in the functionalization of the this compound scaffold is the use of halogenated intermediates. The synthesis of precursors such as 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole provides versatile handles for a variety of transition metal-catalyzed cross-coupling reactions. These halogenated indazoles serve as common starting points for introducing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Functionalization at the N1 and N2 Positions

The N-alkylation of this compound is a critical step in the synthesis of many biologically active compounds, and the regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. The presence of a strong electron-withdrawing group at the C7 position, such as a nitro or trifluoromethyl group, has been shown to favor N2-alkylation. For instance, studies on the alkylation of C7-substituted indazoles have demonstrated excellent N2 regioselectivity (≥96%) when employing substituents like NO2 or CO2Me. nih.gov This preference is attributed to the electronic effects of the substituent, which alter the nucleophilicity of the N1 and N2 atoms.

| Reaction | Substrate | Reagent | Conditions | Product (Ratio N1:N2) | Yield | Reference |

| N-Alkylation | 7-Nitro-1H-indazole | Alkyl bromide | NaH, THF | N2-alkylated | High | nih.gov |

| N-Alkylation | 7-Carbomethoxy-1H-indazole | Alkyl bromide | NaH, THF | N2-alkylated | High | nih.gov |

Functionalization at the C3 Position

The C3 position of the indazole ring is a common site for modification. Direct C-H activation and cross-coupling reactions of 3-haloindazoles are the most prevalent strategies. For instance, the palladium-catalyzed direct arylation of 1-methyl-7-nitro-1H-indazole at the C3 position has been successfully demonstrated.

Furthermore, the introduction of an amino group at the C3 position is a valuable transformation. This can be achieved through various synthetic routes, including the cyclization of appropriately substituted precursors.

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Arylation | 1-Methyl-7-nitro-1H-indazole | Aryl boronic acid | Pd(OAc)2, ligand, base | 3-Aryl-1-methyl-7-nitro-1H-indazole | Moderate | General Suzuki Coupling |

| Bromination | 2H-Indazole | DBDMH | Ultrasound, Na2CO3, EtOH, 40°C | 3-Bromo-2H-indazole | Good | researchgate.net |

| Amination | 2-Fluoro-6-(trifluoromethyl)benzonitrile | Hydrazine | Reflux | 7-(Trifluoromethyl)-1H-indazol-3-amine | High | General Method |

Functionalization at the C4, C5, and C6 Positions

The functionalization of the C4, C5, and C6 positions of the this compound scaffold is less straightforward and often requires multi-step synthetic sequences. A common approach involves the synthesis of a pre-functionalized benzene (B151609) ring which is then used to construct the indazole core.

Alternatively, direct C-H functionalization of the pre-formed indazole ring can be achieved, although this often leads to mixtures of regioisomers. The development of regioselective C-H activation methods for these positions is an active area of research. For other indazole systems, methods for the synthesis of 4-amino, 5-bromo, and 6-amino derivatives have been reported and could potentially be adapted for the this compound scaffold. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for introducing a wide range of functional groups at these positions, starting from the corresponding halo-substituted 7-(trifluoromethyl)-1H-indazoles.

Table of C4, C5, and C6 Functionalization Strategies

| Position | Strategy | Example Reaction | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| C4 | Halogenation followed by Cross-Coupling | Suzuki Coupling of 4-bromo-indazole | Pd catalyst, base, boronic acid | 4-Aryl-indazole | rsc.org |

| C5 | Halogenation followed by Cross-Coupling | Suzuki Coupling of 5-bromo-indazole | Pd catalyst, base, boronic acid | 5-Aryl-indazole | nih.gov |

Functionalization at the C7 Position

The C7 position is inherently functionalized with the trifluoromethyl group in the parent compound. However, the introduction of other substituents at this position often starts from precursors like 7-nitro-1H-indazole, which can be reduced to the corresponding amine and then further modified. Another important strategy involves the use of 7-iodo-1H-indazole as a versatile building block for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, and alkynyl groups at the C7 position.

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| Suzuki Coupling | 7-Iodo-1H-indazole | Aryl boronic acid | Pd(PPh3)4, K2CO3, Dioxane/H2O | 7-Aryl-1H-indazole | Good | nih.gov |

| Sonogashira Coupling | 7-Iodo-1H-indazole | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 7-Alkynyl-1H-indazole | Good | wikipedia.org |

| Bromination | 4-Substituted-1H-indazole | NBS | DMF, 80°C | 7-Bromo-4-substituted-1H-indazole | 84% | nih.gov |

Molecular and Electronic Structure Investigations of 7 Trifluoromethyl 1h Indazole

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of atoms in a crystal lattice, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

The crystal structure of 7-(Trifluoromethyl)-1H-indazole would reveal how the molecules pack in the solid state, including intermolecular interactions such as hydrogen bonding involving the indazole N-H group. core.ac.uk Studies on similar fluorinated indazoles have shown that they can form structures like hydrogen-bonded dimers or helical catemers. core.ac.uk Specific crystallographic data, such as space group, unit cell dimensions, and detailed bond lengths and angles for this compound, are not currently available in the public domain based on existing search results.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present. FT-IR and FT-Raman are complementary techniques; FT-IR is more sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy is more sensitive to non-polar and homo-nuclear bonds.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic ring, C=C and C=N stretching within the bicyclic system, and strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group. rsc.orgamazonaws.com The FT-Raman spectrum would complement this by providing information on the aromatic ring and other symmetric vibrations. Although specific spectra for this compound are not documented in the available search results, data from related compounds helps in predicting the expected vibrational frequencies.

Computational Chemistry Applications in Structural and Electronic Research

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. These methods allow for the calculation of optimized geometries, electronic structures, and reactivity indices, offering deep insights into molecular behavior.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict various properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moment and molecular electrostatic potential (MEP). mdpi.commdpi.com

A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. youtube.com The results of this calculation would provide theoretical bond lengths and angles that could be compared with experimental X-ray data if it were available. mdpi.com The MEP map would illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Specific DFT-calculated geometric and electronic data for this compound are not present in the available literature.

Quantum Chemical Approaches for Frontier Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to predict and explain chemical reactivity. nih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indazole. A smaller HOMO-LUMO gap generally suggests higher reactivity. ntu.edu.iq While the principles are well-established, specific calculated HOMO and LUMO energy values for this compound are not available in the searched literature.

Tautomerism and Conformational Analysis of this compound

The molecular and electronic structure of this compound is significantly influenced by the interplay of tautomerism and conformational preferences. These aspects are crucial for understanding its chemical reactivity, physical properties, and potential interactions in various chemical and biological systems. While direct experimental and computational studies specifically targeting this compound are not extensively available in the public domain, a comprehensive analysis can be constructed based on established principles of physical organic chemistry and data from closely related substituted indazole systems.

Tautomerism in this compound

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. The equilibrium between these tautomers is influenced by the nature and position of substituents on the indazole scaffold.

For the parent indazole, the 1H-tautomer is known to be the more stable form. rsc.org Computational studies on a wide range of substituted indazoles have generally supported the greater stability of the 1H-tautomer over the 2H-tautomer. nih.gov For instance, a theoretical investigation into the tautomerism of tetrahydroindazoles bearing a trifluoromethyl group at the 3-position concluded that the 1H-3-CF3 tautomers are the most stable in all cases. nih.gov

The presence of the strongly electron-withdrawing trifluoromethyl group at the 7-position of the benzene (B151609) ring is expected to influence the electron density distribution within the heterocyclic system. However, based on the general trend observed for indazoles, the 1H-tautomer of this compound is predicted to be the predominant and more stable form.

Table 1: Predicted Relative Stability of this compound Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Major/Minor Form |

| 1H-7-(Trifluoromethyl)indazole |  | 0 (Reference) | Major |

| 2H-7-(Trifluoromethyl)indazole |  | > 0 | Minor |

Note: The relative energy values are qualitative predictions based on general trends for substituted indazoles and have not been determined by specific computational studies on this compound.

Spectroscopic data from related compounds, such as 3-phenyl-7-(trifluoromethyl)-1H-indazole, show a broad singlet for the N-H proton in the 1H NMR spectrum at approximately 10.82 ppm (in CDCl3), which is characteristic of the 1H-indazole form. rsc.org This further supports the prediction that the 1H-tautomer is the major species in solution.

Conformational Analysis of this compound

The conformational analysis of this compound primarily revolves around the rotation of the trifluoromethyl group relative to the plane of the indazole ring. The trifluoromethyl group is not perfectly cylindrical and its rotation is associated with a small energy barrier.

The preferred conformation is dictated by a balance of steric and electronic interactions between the fluorine atoms of the trifluoromethyl group and the adjacent atoms of the indazole ring, particularly the hydrogen atom at the C6 position and the lone pair of electrons on the N1 atom (in the predominant 1H-tautomer).

Computational studies on the rotational barriers of trifluoromethyl groups on aromatic rings have shown that the energy differences between various staggered and eclipsed conformations are typically small, often in the range of 0.5 to 2 kcal/mol. For this compound, it is anticipated that the trifluoromethyl group will adopt a staggered conformation to minimize steric hindrance.

Table 2: Predicted Conformational Data for this compound

| Parameter | Predicted Value | Basis of Prediction |

| Preferred Conformation | Staggered | Minimization of steric interactions |

| Rotational Energy Barrier | ~0.5 - 2.0 kcal/mol | General values for CF3 rotation on aromatic rings |

Note: These values are estimations based on general principles and data from analogous systems, not from direct computational analysis of this compound.

The free rotation of the trifluoromethyl group at room temperature is expected, leading to a time-averaged planarity with respect to the indazole ring in many experimental contexts. However, at lower temperatures, specific staggered conformations would be more populated.

Structure Activity Relationship Sar Studies and Biological Target Elucidation

Identification and Validation of Molecular Targets for 7-(Trifluoromethyl)-1H-indazole Derivatives

The identification and validation of molecular targets are crucial steps in the drug discovery process. For derivatives of this compound, a combination of experimental and computational techniques has been employed to elucidate their mechanisms of action.

Protein binding studies are fundamental to understanding how a ligand interacts with its biological target. For indazole derivatives, these studies often involve techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the ligand-protein complex. This provides detailed insights into the specific amino acid residues involved in binding. For example, the 1H-indazole-3-amine structure is a known effective hinge-binding fragment in kinases. nih.gov

Receptor interaction analysis for indazole-based glucocorticoid receptor (GR) modulators has revealed that specific substitutions on the indazole core can influence the receptor's conformational state, leading to differential co-regulator recruitment and downstream signaling. acs.org Although not specific to the 7-trifluoromethyl substitution, this works demonstrates the sensitivity of receptor interaction to the substitution pattern on the indazole ring.

Enzyme inhibition assays are critical for quantifying the potency of indazole derivatives as enzyme inhibitors. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). For instance, various indazole derivatives have been evaluated for their inhibitory activity against kinases like FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. researchgate.net

Kinetic characterization studies further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate, guiding further lead optimization. While specific kinetic data for this compound derivatives are not extensively detailed in the provided context, the general approach for other indazole derivatives involves standard enzymology techniques.

Cellular assays are employed to understand the biological consequences of target engagement within a cellular context. These assays can measure a variety of endpoints, including cell proliferation, apoptosis (programmed cell death), and changes in signaling pathways. For example, indazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. rsc.orgnih.gov

One study on an indazole derivative, compound 2f, demonstrated that it could induce apoptosis in 4T1 breast cancer cells by increasing the levels of reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.orgnih.gov Furthermore, it was observed to reduce the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in cancer cell invasion and migration. rsc.orgnih.gov Another research effort found that an indazole derivative, compound 6o, induced apoptosis and affected the cell cycle in K562 leukemia cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net These cellular studies are instrumental in validating the therapeutic potential of these compounds and elucidating their mechanism of action at a systems level.

In Silico Approaches in Ligand Design and Target Prediction

Computational methods play an increasingly important role in modern drug discovery, enabling the rational design of ligands and the prediction of their biological targets.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. This method was used to study the interaction of novel indazole derivatives with a renal cancer-related protein (PDB: 6FEW), where several derivatives showed high binding energies, suggesting a strong interaction. nih.govrsc.orgresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction over time, allowing for the assessment of the stability of the binding pose and conformational changes in both the ligand and the protein. nih.gov For instance, MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα) revealed that the interaction with a hydrophobic interlayer had a significant impact on the biological activity. nih.gov Such simulations can provide crucial insights for the design of new and more potent this compound derivatives by predicting how modifications to the scaffold will affect binding and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to indazole derivatives and other trifluoromethyl-containing heterocyclic compounds to guide drug discovery efforts. nih.govrsc.org

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov These properties are quantified by molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a molecule like this compound, key descriptors would likely include:

Electronic Descriptors: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, significantly influencing the electron distribution of the indazole ring. Descriptors such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO) would be critical. nih.gov

Lipophilicity/Hydrophobicity: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a crucial descriptor, as it affects the compound's ability to cross biological membranes. The -CF3 group generally increases lipophilicity.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices describe the size and geometry of the molecule, which are vital for its fit into a biological target's binding site. researchgate.net

To build a QSAR model, a "training set" of structurally related compounds with known biological activities (e.g., IC50 values) is required. nih.gov Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are then employed to generate a predictive equation. nih.gov

For instance, a hypothetical QSAR model for a series of indazole derivatives might take the form:

pIC50 = c0 + (c1 * LogP) + (c2 * Dipole_Moment) - (c3 * Molecular_Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are coefficients determined by the regression analysis. The predictive power of such a model is rigorously assessed through internal and external validation techniques, using metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set. nih.gov A study on indazole compounds as quorum sensing inhibitors successfully developed a QSAR model that could explain and predict the variance in inhibitory activity, highlighting the utility of this approach for this class of compounds. nih.gov

| Parameter | Description | Potential Influence of this compound |

| Electronic Effects (e.g., Hammett constants, Dipole Moment) | Describes the electron-donating or -withdrawing nature of substituents. | The strong electron-withdrawing trifluoromethyl group significantly alters the electronic profile of the indazole ring, impacting interactions with polar residues in a target's active site. |

| Hydrophobicity (LogP) | Measures the lipophilicity of the compound, affecting its solubility and ability to cross cell membranes. | The -CF3 group increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a binding pocket. |

| Steric Properties (e.g., Molar Refractivity, van der Waals volume) | Relates to the size and shape of the molecule, influencing its fit with the receptor. | The trifluoromethyl group adds bulk to the 7-position, which can either be beneficial for occupying a specific pocket or detrimental due to steric hindrance. |

| Topological Indices (e.g., Wiener Index, Kier & Hall indices) | Numerical descriptors of molecular topology, encoding information about size, shape, and branching. | These descriptors quantify the overall structure and connectivity of the molecule, which is fundamental to its interaction with a biological target. |

This table presents hypothetical descriptors and their relevance for QSAR modeling of this compound based on general principles and studies on related compounds.

By establishing a reliable QSAR model, researchers can predict the biological activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Virtual Screening and Fragment-Based Drug Design Utilizing Indazole Scaffolds

The indazole scaffold, including derivatives like this compound, is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.govaustinpublishinggroup.com This versatility makes it an excellent candidate for both virtual screening and fragment-based drug design (FBDD) campaigns.

Virtual Screening (VS) is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In a structure-based VS approach, the three-dimensional structure of the target protein is used. Molecular docking simulations are performed to predict the binding pose and affinity of each compound in the library within the target's active site. rsc.org For a target of interest, a library containing millions of virtual compounds could be screened against its binding site, with molecules like this compound or its analogs being ranked based on their predicted binding energy and fit. biorxiv.org Studies on various indazole derivatives have successfully used docking to predict binding modes and rationalize observed biological activities. nih.govtandfonline.com

Fragment-Based Drug Design (FBDD) is an alternative strategy for hit identification. nih.gov Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments". thermofisher.com These fragments typically bind with low affinity, but they do so very efficiently, making them excellent starting points for optimization. nih.gov The indazole core itself is a common fragment.

A typical FBDD campaign involving an indazole scaffold would proceed as follows:

Fragment Screening: A library of fragments is screened against the target protein using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR).

Hit Identification: Indazole-containing fragments that bind to the target are identified. For example, a fragment-based lead discovery approach for AXL kinase inhibitors identified an indazole fragment as a key hit from a high-concentration biochemical screen. nih.gov

Structure-Guided Growth: The binding mode of the indazole fragment is determined, often by obtaining a co-crystal structure of the fragment bound to the protein. This structural information then guides the synthetic chemistry efforts to "grow" the fragment into a more potent lead compound by adding functional groups that make additional favorable interactions with the target. nih.govacs.org In a case study for PDK1 inhibitors, an aminoindazole fragment was identified and subsequently evolved into a highly potent and ligand-efficient inhibitor. nih.gov

The this compound moiety would be a valuable fragment or scaffold in such a campaign. The trifluoromethyl group can form specific interactions (such as halogen bonds or strong dipole interactions) and occupy hydrophobic pockets within a binding site, potentially conferring higher affinity and selectivity compared to an unsubstituted indazole.

| Fragment/Scaffold | Screening Method | Target Class Example | Initial Hit Affinity (IC50/Kd) | Key Finding | Reference |

| Indazole | Biochemical Screen | AXL Kinase | >200 µM | Identified as a viable starting point for optimization. | nih.gov |

| Aminoindazole | Biochemical Screen, NMR, Crystallography | PDK1 Kinase | 311 µM | Fragment hit was evolved into a lead with a 0.37 µM potency. | nih.gov |

| 1H-Indazole | Fragment-led de novo design | FGFR Kinases | 0.8–90 µM | Demonstrated excellent ligand efficiency. | nih.gov |

| N-tosyl indazole | Cross-coupling with building blocks | Not Specified | Not Applicable | Used as a 2-D fragment for elaboration into 3-D lead-like compounds. | acs.org |

This table summarizes examples of indazole scaffolds used in fragment-based approaches, illustrating the process of identifying and optimizing fragment hits.

Both virtual screening and fragment-based design are powerful, complementary strategies that leverage the chemical properties of scaffolds like this compound to discover and optimize novel therapeutic agents.

Preclinical Research and Emerging Therapeutic Applications of 7 Trifluoromethyl 1h Indazole Analogs

Evaluation in Relevant Preclinical Disease Models

Analogs of 7-(Trifluoromethyl)-1H-indazole have been investigated in a variety of preclinical disease models, demonstrating potential therapeutic utility across different pathological conditions, particularly in inflammatory pain and oncology.

A notable area of research is in the modulation of the Transient Receptor Potential A1 (TRPA1) ion channel, a key target for pain and neurogenic inflammation. A high-throughput screening campaign identified a 5-phenyl-indazole compound as a TRPA1 antagonist. ebi.ac.uk Subsequent medicinal chemistry efforts established that incorporating a trifluoromethyl group on the phenyl ring, creating 5-(2-(trifluoromethyl)phenyl)indazoles, significantly improved in vitro activity. ebi.ac.uk Further optimization led to the identification of a potent and selective TRPA1 antagonist, compound 31 , which demonstrated robust efficacy in several rodent models of inflammatory pain. ebi.ac.uk

In the realm of oncology, the broader indazole class has shown significant promise. nih.gov While not a direct this compound, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One derivative, compound 6o , displayed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound was also found to induce apoptosis and affect the cell cycle, suggesting that the indazole scaffold could be a promising framework for developing effective anticancer agents. nih.gov The 1H-indazole structure is a key component in several kinase inhibitors, binding effectively to the hinge region of enzymes like tyrosine kinases, which are critical in many cancers. nih.govnih.gov

Additionally, the potential for indazole derivatives extends to neuroinflammation, a process implicated in various neurodegenerative diseases. nih.govnih.gov While specific studies on this compound in these models are not widely reported, related structures have been shown to attenuate the expression of pro-inflammatory factors in experimental models, indicating a potential avenue for future investigation. nih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Parameters in Preclinical Development

The successful translation of a compound from a preclinical candidate to a therapeutic agent hinges on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The indazole nucleus is often incorporated into drug candidates to improve these parameters. nih.govsemanticscholar.org

Pharmacokinetics (PK) , often described by ADME (Absorption, Distribution, Metabolism, and Excretion), has been a key focus in the development of indazole-based compounds. The trifluoromethyl group is known to enhance lipophilicity, which can influence a compound's distribution. Studies on related heterocyclic compounds have shown that trifluoromethyl-substituted derivatives present higher distribution coefficient (LogD) values, suggesting good distribution throughout the body. nih.gov

In vitro ADME studies on novel compounds are crucial for predicting their in vivo behavior. bioline.org.br For instance, a study on a novel antileishmanial compound provided a framework for evaluating key drug-like properties. bioline.org.br Parameters such as stability in simulated gastric and intestinal fluids, aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability are critical for preclinical assessment. bioline.org.br

One study on indazole analogs of tryptamines optimized a potent compound, VU6067416 (19d) , to possess suitable preclinical pharmacokinetic properties for in vivo administration. nih.govnih.gov This highlights that the indazole scaffold can be successfully modified to achieve favorable PK profiles.

Pharmacodynamics (PD) studies investigate the relationship between drug concentration and its effect. For 7-nitroindazole, a selective neuronal nitric oxide synthase (NOS) inhibitor, a PK/PD model was constructed to evaluate its effects in the rat hippocampus. nih.gov This model demonstrated that the compound produced a rapid and sustained decrease in nitric oxide production, with the effect being concentration-dependent. nih.gov Such models are invaluable for designing dosing regimens to achieve a desired pharmacological effect in the central nervous system. nih.gov

The table below summarizes key in vitro ADME parameters investigated for a representative novel bioactive compound, illustrating the type of data crucial for preclinical development. bioline.org.br

| Parameter | Result | Implication |

| Aqueous Solubility | 299.7 ± 6.42 µM | Not poorly soluble; may avoid solubility-related issues in oral formulations. bioline.org.br |

| Permeability (PAMPA) | Medium (Log Pe = -5.53 ± 0.01) | Suggests the potential for absorption across the gastrointestinal tract. bioline.org.br |

| Distribution Coefficient (Log D) | 0.54 (octanol/PBS) | Indicates good pharmacokinetic nature. bioline.org.br |

| Plasma Protein Binding | 78.82 ± 0.13% | Moderate binding, influencing the free fraction of the drug available for activity. bioline.org.br |

| Metabolic Stability | 36.07 ± 4.15% remaining after 1 hr | Provides an initial assessment of susceptibility to Phase-I metabolism. bioline.org.br |

This interactive table is based on data for 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide, presented as an example of preclinical ADME evaluation. bioline.org.br

Utility of this compound Derivatives as Biochemical Probes for Interrogating Biological Systems

Beyond their direct therapeutic potential, molecules containing the trifluoromethyl group can be engineered into powerful biochemical probes for studying biological processes. The unique properties of the CF3 group can be harnessed to enhance the functionality of these tools.

A compelling example is the development of a fluorescent probe for the activity-based detection of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule. nih.gov Researchers discovered that incorporating a benzylic trifluoromethyl group into the probe's structure significantly accelerates its activation. nih.gov The probe, 4-azido-(α-CF3)-benzyl resorufin , demonstrated substantially faster signal generation and improved sensitivity for detecting intracellular H₂S in HeLa cells compared to its non-trifluoromethylated counterpart. nih.gov Computational studies confirmed that the benzylic CF3 group lowers the activation energy barrier for the chemical reaction that releases the fluorescent reporter. nih.gov This allows for near-real-time detection of H₂S, providing a powerful tool for understanding its complex physiological roles. nih.gov

While this example does not use an indazole core, it directly illustrates the utility of the trifluoromethyl group in probe design. The principles can be applied to create this compound-based probes. Given that indazole derivatives act as antagonists or agonists for various receptors and enzymes, attaching a trifluoromethyl-activated reporter group could enable the development of highly specific and sensitive probes for interrogating these biological targets in live cells.

Future Directions and Advanced Research Avenues for this compound Based Therapeutics

The preclinical data on indazole analogs, particularly those bearing a trifluoromethyl group, point toward several promising avenues for future research and development. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having reached clinical trials for various indications. nih.govresearchgate.net

Key future directions include:

Expansion in Oncology: Building on the success of indazole-based kinase inhibitors, future work could focus on designing this compound analogs that target specific kinases implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptors (EGFRs). nih.gov The trifluoromethyl group can be strategically placed to enhance binding affinity and selectivity for the target enzyme.

Neurodegenerative and Inflammatory Diseases: Given the role of TRPA1 in inflammatory pain and the general anti-neuroinflammatory potential of related heterocyclic compounds, a focused effort to evaluate this compound derivatives in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease is warranted. ebi.ac.uknih.gov

Advanced Pharmacokinetic Optimization: As seen with tryptamine (B22526) analogs, the indazole core allows for optimization of pharmacokinetic properties. nih.govnih.gov Future research should employ structure-based drug design and computational ADME predictions to fine-tune the metabolic stability and bioavailability of new this compound candidates, accelerating their path toward clinical evaluation. mdpi.com

Development of Novel Agonists/Antagonists: The versatility of the indazole scaffold allows it to target a wide range of biological systems, including serotonin (B10506) receptors. semanticscholar.orgnih.gov Exploring modifications of the this compound core could lead to novel agonists or antagonists for G protein-coupled receptors (GPCRs), ion channels, or nuclear receptors, opening up new therapeutic possibilities. nih.gov

Q & A

Basic: What are the recommended synthetic routes for preparing 7-(Trifluoromethyl)-1H-indazole with high purity?

The synthesis of this compound typically involves functionalizing the indazole core via trifluoromethylation or assembling the heterocycle from pre-functionalized precursors. For example, allylation of 3-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole under Pd-catalyzed conditions (e.g., allyl bromide, Pd(OAc)₂, and PPh₃ in DMF at 80°C) yields the N-allylated derivative. Purification via column chromatography (hexane/EtOAc gradient) and characterization by H NMR (e.g., δ 8.21 ppm for aromatic protons) and ESI-MS ensures structural integrity . Alternative routes include cyclocondensation of trifluoromethylated pyrimidines with indazole intermediates .

Advanced: How can regioselective introduction of the trifluoromethyl group into the indazole scaffold be optimized?

Regioselectivity is influenced by electronic and steric factors. For example, Friedel-Crafts trifluoromethylthiolation using N-trifluoromethylthiosaccharin in 2,2,2-trifluoroethanol (TFE) selectively modifies electron-rich positions (e.g., C3 of 1H-indazole) with 70% yield, as demonstrated in the synthesis of 3-((trifluoromethyl)thio)-1H-indazole . Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., methoxy or allyl) enhance positional control during metal-catalyzed cross-coupling .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., trifluoromethyl at C7) and confirm allylation or aryl group incorporation .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in imidazole derivatives .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/F ratios to confirm purity .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Target Identification : Screen against kinase or receptor libraries (e.g., mGluR5 or CDK inhibitors) using fluorescence polarization or TR-FRET assays .

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., GBM) or anti-inflammatory activity (e.g., TNF-α inhibition in macrophages) .

- Pharmacokinetics : Assess metabolic stability via liver microsome incubation and LC-MS quantification of parent compound .

Advanced: What strategies resolve contradictory structure-activity relationship (SAR) data in trifluoromethylated indazoles?

- Meta-Analysis : Compare substituent effects across studies. For example, 3-allyl groups enhance mGluR5 affinity, while 1-aryl groups reduce solubility .

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses (e.g., hydrophobic interactions with trifluoromethyl) and activity .

- Synthetic Controls : Prepare isosteric analogs (e.g., CF₃ → CH₃ or Cl) to isolate electronic vs. steric contributions .

Advanced: How can computational modeling guide the design of this compound-based therapeutics?

- Docking Studies : Predict binding to targets like AhR or HSF1 using crystal structures (PDB IDs: 5NJ8, 4H9E). For example, trifluoromethyl groups may occupy hydrophobic pockets in AhR’s ligand-binding domain .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with prolonged residence times .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and CYP450 inhibition risks .

Advanced: How should researchers address discrepancies in reported biological activities of similar indazole derivatives?

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

- Data Mining : Cross-reference databases (ChEMBL, PubChem) to identify outliers or batch-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.